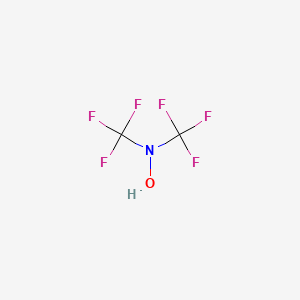
N,N-bis(trifluoromethyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis(trifluoromethyl)hydroxylamine is a chemical compound with the molecular formula C2HF6NO It is known for its unique structure, which includes two trifluoromethyl groups attached to a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-bis(trifluoromethyl)hydroxylamine can be synthesized through the reaction of aliphatic and alicyclic alkenes and alcohols with an excess of this compound in the presence of either a catalytic or stoichiometric amount of 98% sulfuric acid. This reaction yields (bistrifluoromethylaminooxy)-derivatives in good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves the use of strong acids and controlled reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(trifluoromethyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its structure.
Substitution: It participates in substitution reactions, particularly with alkenes and alcohols.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sulfuric acid and various alkenes and alcohols. The reactions are typically carried out under acidic conditions to facilitate the formation of (bistrifluoromethylaminooxy)-derivatives .
Major Products Formed
The major products formed from reactions with this compound include (bistrifluoromethylaminooxy)-derivatives, which are useful in various chemical applications .
Scientific Research Applications
N,N-bis(trifluoromethyl)hydroxylamine has several scientific research applications:
Mechanism of Action
The mechanism by which N,N-bis(trifluoromethyl)hydroxylamine exerts its effects involves its ability to react with alkenes and alcohols to form stable derivatives. The molecular targets and pathways involved in these reactions include the formation of carbocations and subsequent trapping by the hydroxylamine moiety .
Comparison with Similar Compounds
Similar Compounds
N,N-bis(trifluoromethyl)sulfonylamine: Similar in structure but contains sulfonyl groups instead of hydroxylamine.
N,N-difluorotrifluoromethylamine: Contains fluorine atoms but lacks the hydroxylamine moiety.
N,N-bis(trifluoromethyl)hydrazine: Similar in structure but contains a hydrazine group instead of hydroxylamine.
Uniqueness
N,N-bis(trifluoromethyl)hydroxylamine is unique due to its dual trifluoromethyl groups attached to a hydroxylamine moiety, which imparts distinct reactivity and stability compared to other similar compounds .
Properties
CAS No. |
359-63-7 |
|---|---|
Molecular Formula |
C2HF6NO |
Molecular Weight |
169.03 g/mol |
IUPAC Name |
N,N-bis(trifluoromethyl)hydroxylamine |
InChI |
InChI=1S/C2HF6NO/c3-1(4,5)9(10)2(6,7)8/h10H |
InChI Key |
OGYLARHBIDXOMV-UHFFFAOYSA-N |
Canonical SMILES |
C(N(C(F)(F)F)O)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-3,4-difluoro-N-methyl-benzamide](/img/structure/B13422999.png)

![[(2R,3R,4S,5R)-5-(6-amino-2-chloropurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B13423007.png)
![Bicyclo[2.2.0]hexa-1,3,5-triene,2,3,5,6-tetrafluoro-(9ci)](/img/structure/B13423016.png)
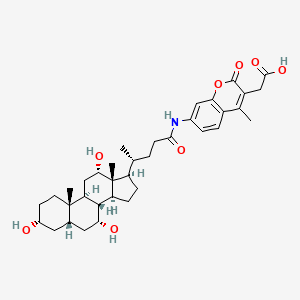
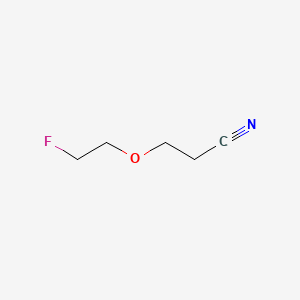
![Sydnone, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B13423032.png)


![1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid Sodium Salt](/img/structure/B13423048.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-9,15-bis[[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy]-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13423057.png)
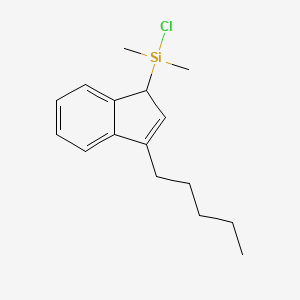
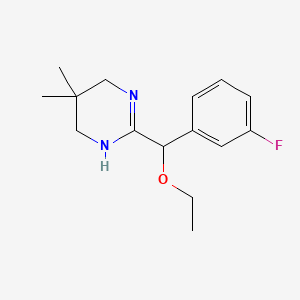
![1,6-Dihydro-5-[2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13423081.png)
